3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide
Description
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide (CAS: 1787857-96-8) is a fluorinated propanamide derivative characterized by a central propanamide backbone substituted with an amino group and a 3,4-difluorophenylmethyl moiety. This balance of hydrophilicity and lipophilicity makes it a candidate for pharmaceutical and agrochemical applications, particularly in modulating biological targets sensitive to fluorine substitution .
The amino group in the target compound may further improve solubility compared to non-amino analogs, as seen in similar propanamide derivatives .
Properties
IUPAC Name |
2-(aminomethyl)-3-(3,4-difluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXBCUEFNHXBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(CN)C(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzyl chloride and 3-aminopropanoic acid.
Formation of Intermediate: The 3,4-difluorobenzyl chloride is reacted with 3-aminopropanoic acid under basic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to amidation conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification: Employing techniques like recrystallization, chromatography, or distillation to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) in the presence of suitable nucleophiles.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide, a comparative analysis with structurally related compounds is provided below.
Table 1: Structural and Functional Comparison of Propanamide Derivatives
Key Observations
However, the amino group counterbalances this by enhancing aqueous solubility through hydrogen bonding . The N-methyl substitution in and reduces metabolic degradation, extending half-life in biological systems. The absence of this group in the target compound may necessitate formulation adjustments for stability .
Electronic and Steric Modifications The 3,4-difluoro configuration introduces strong electron-withdrawing effects, which can enhance binding affinity to enzymes or receptors reliant on electron-deficient aromatic interactions. This contrasts with the electron-donating methoxy group in , which may alter target selectivity . The amino group in the target compound provides a site for derivatization (e.g., salt formation, conjugation), a feature shared with and but absent in non-amino analogs like .
Applications in Drug Discovery Compounds with N-methyl substitutions () are prioritized for oral bioavailability due to reduced polarity. In contrast, the target compound’s amino group may favor injectable formulations or prodrug strategies.
Biological Activity
3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide is an organic compound with the molecular formula C10H12F2N2O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The unique structure of this compound features an amino group, a difluorophenyl group, and a propanamide moiety. The presence of fluorine atoms in the difluorophenyl group may enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a candidate for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and receptor modulation. For instance, its interaction with specific enzymes involved in metabolic pathways could lead to reduced tumor growth.
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may inhibit or activate enzymes critical for cellular metabolism.
- Receptor Binding : It can bind to cell surface receptors, influencing various signaling pathways.
- Nucleic Acid Interaction : The compound might intercalate with DNA or RNA, affecting gene expression and cellular function.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones against tested strains, indicating strong antibacterial properties.
-
Anticancer Evaluation :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Results : Demonstrated dose-dependent inhibition of cell proliferation in several cancer types, suggesting potential as a chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects | References |
|---|---|---|---|
| Antimicrobial | Bacteria | Significant inhibition zones | , |
| Anticancer | Cancer Cell Lines | Dose-dependent cytotoxicity | , |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
